molecular formula C10H15ClFN B1440652 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1803588-71-7

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No. B1440652
M. Wt: 203.68 g/mol
InChI Key: GFLUEYAXNOWLIN-UHFFFAOYSA-N
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Description

The closest compounds I found are 1-(4-Fluorophenyl)biguanide hydrochloride and (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride . These compounds are used as laboratory chemicals .


Molecular Structure Analysis

The molecular structure of a similar compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one , was successfully synthesized and crystallized in the monoclinic system . Another similar compound, 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) , has a molecular formula of C10H14ClFN2 and an average mass of 216.683 Da .

Scientific Research Applications

Neuroprotective Agent Research

  • Synthesis and Biological Activity : Research has highlighted the synthesis and biological activity of related compounds, such as NPS 1392, which is a potent, stereoselective antagonist of the NMDA receptor. This compound, having a structure related to 1-(4-Fluorophenyl)-2-methylpropan-1-amine, is being investigated for its neuroprotective potential in the treatment of ischemic stroke (Moe et al., 1999).

Crystallography and Structural Analysis

  • Crystal Structure Characterization : The compound 2-methylpropan-2-aminium methyl((4-fluorobenzamido)(4-fluorophenyl)methyl)phosphonate, structurally similar to 1-(4-Fluorophenyl)-2-methylpropan-1-amine, has been synthesized and characterized, providing insights into the crystal structure and intermolecular interactions of such compounds (Gao Yu, 2014).

Cancer Research

  • Antitumor Properties : Some derivatives of 1-(4-Fluorophenyl)-2-methylpropan-1-amine have been found to possess antitumor properties. For example, certain amino acid conjugates of 2-(4-aminophenyl)benzothiazoles, which are structurally related, have shown potent antitumor activity in vitro and in vivo (Bradshaw et al., 2002).

Chemical Synthesis and Derivatives

  • Novel Synthesis Approaches : The compound has been used in the synthesis of various derivatives, demonstrating its versatility in chemical synthesis. For example, the synthesis of flunarizine, a drug used to treat migraines, involves derivatives of 1-(4-Fluorophenyl)-2-methylpropan-1-amine (Shakhmaev et al., 2016).

Anti-Inflammatory Research

  • Study on Anti-Inflammatory Properties : Research has been conducted on fluorine-substituted derivatives for their potential anti-inflammatory effects. For instance, studies on fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have revealed potential anti-inflammatory activities (Sun et al., 2019).

Antibacterial Research

  • Antibacterial Activity : Derivatives of 1-(4-Fluorophenyl)-2-methylpropan-1-amine have been shown to possess high antibacterial activity, indicating its potential use in developing new antibacterial agents (Arutyunyan et al., 2017).

Safety And Hazards

The safety data sheet for 1-(4-Fluorophenyl)biguanide hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLUEYAXNOWLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

CAS RN

1803588-71-7
Record name 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Watanuki, K Matsuura, Y Tomura… - Chemical and …, 2011 - jstage.jst.go.jp
We synthesized and evaluated inhibitory activity against T-type Ca2+ channels for a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl] piperidine-4-carboxamide derivatives. …
Number of citations: 7 www.jstage.jst.go.jp

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